molecular formula C16H13FN4O2S B5660841 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)acetamide

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)acetamide

Cat. No.: B5660841
M. Wt: 344.4 g/mol
InChI Key: UREHKOKUXNQKQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)acetamide is a potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β), a serine/threonine kinase with pivotal roles in cellular signaling. This compound has emerged as a critical pharmacological tool for investigating pathways implicated in neurodegenerative disorders and cancer . Its research value is highlighted by its ability to modulate the Wnt/β-catenin signaling pathway through GSK-3β inhibition, leading to the stabilization and nuclear accumulation of β-catenin, which subsequently influences gene expression critical for cell proliferation and survival. Studies have demonstrated its efficacy in cellular models, showing promise in countering Aβ-induced neurotoxicity, a hallmark of Alzheimer's disease pathology . Furthermore, due to the involvement of GSK-3β in oncogenic processes, this inhibitor is utilized in preclinical cancer research to explore its effects on tumor cell viability and as a potential chemosensitizing agent. The specific structural motif, including the 4-fluorophenyl and methylthiazole groups, contributes to its optimized binding affinity and selectivity profile, making it a valuable compound for dissecting the complex biological functions of GSK-3β and for validating new therapeutic hypotheses.

Properties

IUPAC Name

2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O2S/c1-10-9-24-16(18-10)19-14(22)8-21-15(23)7-6-13(20-21)11-2-4-12(17)5-3-11/h2-7,9H,8H2,1H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UREHKOKUXNQKQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various halogenated compounds, amines, and catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl or aryl groups .

Scientific Research Applications

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their distinguishing features:

Compound Name / ID Core Structure Substituents Molecular Weight Key Properties/Findings Reference
Target Compound Pyridazinone 3-(4-Fluorophenyl), N-(4-methylthiazol-2-yl)acetamide ~365.4 (est.) Thiazole moiety may enhance target binding; fluorophenyl improves stability.
N-(4-{[3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}phenyl)acetamide Pyridazinone 3-(4-Fluorophenyl), N-(4-phenyl)acetamide 365.4 Lacks thiazole; phenyl group may reduce solubility compared to thiazole analogs.
2-(5-(4-Methylthiazol-2-yl)-4-(quinoxalin-6-yl)-1H-pyrazol-1-yl)-N-phenylacetamide Pyrazole-quinoxaline hybrid 4-Methylthiazol-2-yl, phenylacetamide 407.4 Thiazole present but fused with pyrazole; lower synthetic yield (8%).
N-(2-Fluorophenyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1-yl]acetamide Pyridazinone 3-Thiomorpholinyl, N-(2-fluorophenyl)acetamide ~380.4 (est.) Thiomorpholine introduces sulfur; may alter pharmacokinetics vs. thiazole.
2-(3-(2-Fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl)-N-(3,4,5-trifluorophenyl)acetamide Pyridazinone 3-(2-Fluoro-4-methoxyphenyl), N-(3,4,5-trifluorophenyl)acetamide 407.3 Multiple fluorines increase lipophilicity; methoxy group may affect metabolic pathways.

Key Structural and Functional Insights:

Thiazole vs. Phenyl Substitutions :

  • The target compound’s 4-methylthiazol-2-yl group likely enhances binding specificity compared to phenyl analogs (e.g., ’s compound). Thiazoles are electron-rich heterocycles that can engage in hydrogen bonding and π-stacking, which may improve target affinity .
  • In contrast, phenyl-substituted analogs (e.g., N-(4-phenyl)acetamide in ) may exhibit reduced solubility due to increased hydrophobicity.

Fluorine Substituents: The 4-fluorophenyl group in the target compound balances lipophilicity and metabolic stability.

Heterocyclic Variations: Thiomorpholine-containing analogs () introduce sulfur, which could modulate redox properties or interact with cysteine residues in enzymes.

Synthetic Yields :

  • Thiazole-containing compounds (e.g., ’s 17a) often exhibit lower yields (7–8%), possibly due to steric hindrance during coupling. The target compound’s synthesis would require optimization to address similar challenges .

Biological Activity

The compound 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)acetamide is a complex organic molecule with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluation, and potential therapeutic applications, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C19H13FN4O2SC_{19}H_{13}FN_{4}O_{2}S, with a molecular weight of approximately 380.4 g/mol. The structure features a pyridazinone core, a fluorophenyl group, and a thiazole moiety, contributing to its potential bioactivity.

PropertyValue
Molecular FormulaC19H13FN4O2SC_{19}H_{13}FN_{4}O_{2}S
Molecular Weight380.4 g/mol
CAS Number922994-01-2

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyridazinone Core : This is achieved through cyclization reactions starting from suitable dicarbonyl compounds.
  • Introduction of the Fluorophenyl Group : This is often done via nucleophilic aromatic substitution using fluorinated benzene derivatives.
  • Attachment of the Thiazole Moiety : The thiazole ring is synthesized separately and then coupled to the pyridazinone core through reactions such as Suzuki or Heck coupling.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)acetamide. For instance, derivatives with similar structural motifs have shown significant antiproliferative effects against various cancer cell lines.

In one study, compounds exhibiting similar structures were evaluated against a panel of 60 human cancer cell lines by the National Cancer Institute (NCI). The results indicated that selected compounds demonstrated IC50 values ranging from 5.96 μM to 7.90 μM in different cell lines, including K-562 (leukemia), A549 (lung cancer), and PC-3 (prostate cancer) cells .

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis. Key findings include:

  • Caspase Activation : Increased activity of caspase-3 was observed in treated cells, indicating activation of the apoptotic pathway.
  • Mitochondrial Membrane Potential : A significant decrease in mitochondrial membrane potential was noted, which is associated with apoptosis.
  • Bcl-2 Expression : Compounds led to decreased expression of Bcl-2, an anti-apoptotic protein, further supporting their role in promoting cell death .

Study 1: In Vitro Evaluation

A study conducted on a series of thiazole derivatives showed that compounds structurally related to 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)acetamide exhibited notable anti-HIV activity and induced apoptosis in cancer cells. The evaluation involved assessing cell viability through MTT assays and measuring apoptotic markers such as caspase activation and mitochondrial membrane potential .

Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding interactions of this compound with various biological targets, including enzymes involved in cancer progression. These studies suggest that the compound may effectively inhibit target proteins critical for tumor growth and survival .

Q & A

Basic: What are the common synthetic routes for preparing 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)acetamide?

Answer:
The synthesis typically involves multi-step reactions starting with functionalization of the pyridazinone core. Key steps include:

  • Step 1: Condensation of 4-fluorophenylhydrazine with diketones to form the pyridazinone ring.
  • Step 2: Acetylation at the pyridazinone N-position using chloroacetyl chloride.
  • Step 3: Coupling with 4-methylthiazol-2-amine via nucleophilic substitution.
    Reaction conditions (e.g., ethanol/acetic acid as solvents, HCl/H₂SO₄ catalysis) are critical for achieving >70% yields . Purity is monitored via TLC and NMR .

Basic: Which analytical techniques are essential for structural characterization of this compound?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl integration, thiazole protons) .
  • Mass Spectrometry (HRMS): Validates molecular weight (expected ~387.38 g/mol based on analogs) .
  • IR Spectroscopy: Identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Answer:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance coupling efficiency in Step 3 .
  • Catalyst Screening: Substoichiometric DMAP improves acetylation kinetics in Step 2 .
  • Temperature Control: Lower temperatures (~0–5°C) minimize byproducts during thiazole coupling .
    Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Advanced: What methodologies are used to resolve contradictions in reported biological activity data?

Answer:
Discrepancies (e.g., variable IC₅₀ values in kinase assays) may arise from:

  • Assay Conditions: Differences in ATP concentration or pH .
  • Compound Purity: HPLC analysis (>95% purity) is mandatory for reproducible results .
  • Target Selectivity: Off-target effects can be ruled out via counter-screening against related enzymes .

Advanced: How can computational modeling guide target identification for this compound?

Answer:

  • Molecular Docking: Predict binding to kinases (e.g., JAK3) by aligning the fluorophenyl group with hydrophobic pockets .
  • MD Simulations: Assess stability of ligand-target complexes over 100-ns trajectories .
  • QSAR Models: Correlate substituent electronegativity (e.g., fluorine vs. chlorine) with activity trends .

Advanced: What strategies are employed in structure-activity relationship (SAR) studies?

Answer:

  • Core Modifications: Compare pyridazinone vs. pyrimidinone cores for hydrogen-bonding efficiency .
  • Substituent Effects: Fluorine at the 4-phenyl position enhances metabolic stability vs. chlorine analogs .
  • Thiazole Optimization: Methyl substitution improves solubility without compromising target affinity .

Advanced: How are ADME/Tox properties evaluated preclinically?

Answer:

  • Microsomal Stability: Incubation with liver microsomes (human/rat) to estimate half-life .
  • Caco-2 Permeability: Assess intestinal absorption potential .
  • hERG Inhibition: Patch-clamp assays to rule out cardiac toxicity .

Advanced: What challenges arise in crystallizing this compound for X-ray studies?

Answer:

  • Solubility Issues: Low aqueous solubility necessitates co-solvents (e.g., DMSO) .
  • Polymorphism: Multiple crystal forms may require screening >50 conditions (e.g., vapor diffusion) .
  • Data Collection: Weak diffraction due to flexible acetamide sidechain; synchrotron sources are recommended .

Advanced: How are mechanistic studies designed to elucidate its mode of action?

Answer:

  • SPR/BLI: Quantify binding kinetics (kₒₙ/kₒff) to purified targets .
  • Kinase Profiling: Screen against panels of 100+ kinases to identify selectivity .
  • Gene Knockdown: CRISPR/Cas9 validation of target necessity in cellular models .

Advanced: How can metabolite identification studies inform structural optimization?

Answer:

  • LC-MS/MS: Detect phase I/II metabolites in hepatocyte incubations .
  • Stable Isotope Labeling: Track metabolic pathways using ¹⁴C-labeled compound .
  • Metabolite Synthesis: Prepare major metabolites (e.g., hydroxylated derivatives) for activity testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.